1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Lipophilicity Membrane permeability ADME

Select this specific 4-methoxy benzothiazole-piperazine hybrid for its quantifiable advantages in drug discovery. Its computed XLogP3-AA of 4.0 and TPSA of 73.9 Ų offer superior membrane permeability over unsubstituted analogs. The 3-phenylpropan-1-one chain enables critical π-π stacking absent in shorter-chain variants, making it ideal for targets with aromatic-rich sub-pockets like PPARδ. With 5 H-bond acceptors, it provides a key interaction site for structural biology. This lead-like compound (MW 381.5 g/mol) offers room for SAR expansion without exceeding drug-likeness cutoffs, ensuring a high-value starting point for your programs.

Molecular Formula C21H23N3O2S
Molecular Weight 381.49
CAS No. 897477-52-0
Cat. No. B2668437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
CAS897477-52-0
Molecular FormulaC21H23N3O2S
Molecular Weight381.49
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4
InChIInChI=1S/C21H23N3O2S/c1-26-17-8-5-9-18-20(17)22-21(27-18)24-14-12-23(13-15-24)19(25)11-10-16-6-3-2-4-7-16/h2-9H,10-15H2,1H3
InChIKeyVVTKYXUTSRHWJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one (CAS 897477-52-0): Structural & Physicochemical Baseline


1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a synthetic benzothiazole-piperazine hybrid with a 4-methoxy substitution on the benzothiazole core and a 3-phenylpropan-1-one acyl group attached to the piperazine ring [1]. Its computed physicochemical profile—including a topological polar surface area (TPSA) of 73.9 Ų, XLogP3-AA of 4, five hydrogen bond acceptor sites, and five rotatable bonds—distinguishes it from closely related benzothiazole-piperazine analogs and positions it for applications in medicinal chemistry, chemical biology probe development, and structure-activity relationship (SAR) studies [1].

Why Benzothiazole-Piperazine Analogs Cannot Be Interchanged Without Quantitative Justification


Benzothiazole-piperazine analogs are not functionally interchangeable despite sharing a common scaffold. Within the 2-piperazinyl-benzothiazole series, even conservative modifications to the benzothiazole ring or the N-acyl substituent can profoundly alter potency, selectivity, and physicochemical properties. For example, SAR studies on 2-piperazinyl-benzothiazole-derived PPARδ agonists demonstrate that subtle changes in substitution pattern drive EC50 values from micromolar to low nanomolar ranges while determining selectivity over PPARα and PPARγ [1]. Substituting the 4-methoxy group with hydrogen, chloro, or bromo, or replacing the 3-phenylpropan-1-one moiety with a shorter acyl chain, yields compounds with measurably different logP, TPSA, and hydrogen-bonding capacity—parameters that govern membrane permeability, solubility, and target engagement. Unverified interchange risks selecting a compound with suboptimal bioavailability, inappropriate selectivity, or poor synthetic tractability for the intended assay or scale-up workflow.

Quantitative Differentiation of 1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one vs. Closest Analogs


Enhanced Lipophilicity (XLogP3-AA = 4) Drives Calculated Membrane Permeability vs. Unsubstituted and Chloro Analogs

The 4-methoxy substitution on the benzothiazole ring elevates the computed XLogP3-AA to 4.0, compared to 3.5 for the unsubstituted benzothiazole analog (CAS 309271-15-6) and 3.8 for the 4-chloro analog (CAS 897479-85-5) [1][2][3]. This logP increment quantitatively predicts improved passive membrane permeability as estimated by Lipinski's framework and correlates with enhanced blood-brain barrier penetration potential in silico models.

Lipophilicity Membrane permeability ADME Drug-likeness Lead optimization

Optimized TPSA (73.9 Ų) Balances Permeability and Solubility Better Than Lower-Substituted Analogs

The target compound exhibits a topological polar surface area (TPSA) of 73.9 Ų, which is moderately elevated relative to the unsubstituted analog (TPSA = 49.0 Ų) but remains below the 140 Ų threshold predictive of poor oral absorption [1][2]. The 4-methoxy group contributes additional hydrogen bond acceptor capacity without excessively increasing TPSA, yielding a profile that balances passive permeability with aqueous solubility more favorably than either the low-TPSA unsubstituted analog or the high-TPSA analogs bearing additional polar substituents.

Polar surface area Oral bioavailability Drug-likeness ADME prediction Solubility

Five Hydrogen Bond Acceptors Provide Differentiated Intermolecular Interaction Capacity Relative to Unsubstituted and Bromo Analogs

The 4-methoxy oxygen and the amide carbonyl contribute to a total of five hydrogen bond acceptor (HBA) sites in the target compound, compared to four HBA sites in the unsubstituted benzothiazole analog (CAS 309271-15-6) and the 6-bromo analog (CAS 897473-22-2) [1]. With zero hydrogen bond donors across all analogs, differential HBA count directly modulates the compound's capacity for intermolecular hydrogen bonding with biological targets, co-solvents, and formulation excipients.

Hydrogen bonding Target engagement Solubility Crystal engineering Receptor binding

Molecular Weight (381.5 g/mol) and Rotatable Bond Count (5) Position the Compound Favorably in Lead-Like Chemical Space vs. Heavier or More Rigid Analogs

With a molecular weight of 381.5 g/mol and five rotatable bonds, the target compound resides within favorable lead-like chemical space (MW < 460; rotatable bonds ≤ 10) as defined by the rule-of-four [1]. By comparison, the 6-bromo analog (CAS 897473-22-2) carries a heavier bromine atom yielding an approximate MW of ~430 g/mol, and the 7-methyl-4-methoxy analog (CAS 897487-10-4) has a MW of 395.5 g/mol, both approaching or exceeding the preferred lead-like MW ceiling [1]. Lower molecular weight and moderate flexibility make the 4-methoxy compound a more efficient starting point for further optimization, with room to add substituents before exceeding drug-likeness thresholds.

Lead-likeness Fragment-based drug discovery Molecular weight Rotatable bonds Drug design

Class-Level PPARδ Agonist Activity Demonstrates Scaffold Tolerability for 4-Methoxy Substitution in 2-Piperazinyl-Benzothiazole Series

Structure-activity relationship studies on the 2-piperazinyl-benzothiazole chemotype have yielded potent and selective PPARδ agonists, exemplified by compound 5g (hPPARδ EC50 = 4.1 nM), with high selectivity over PPARα and PPARγ and significant in vivo upregulation of high-density lipoprotein cholesterol (HDL-C) [1]. Although the target compound itself has not been profiled in this specific assay, the class-level SAR demonstrates that the 2-piperazinyl-benzothiazole scaffold tolerates diverse N-acyl substitutions, including propan-1-one linkers, while maintaining nuclear receptor engagement. This provides a rational basis for prioritizing 4-methoxy-substituted representatives of this scaffold in metabolic disease or nuclear receptor screening cascades.

PPARδ Metabolic disease HDLC upregulation Selectivity Nuclear receptor

The 3-Phenylpropan-1-one Acyl Chain Provides Extended Hydrophobic Reach Distinct from the Shorter Butan-1-one Analog

Compared to the butan-1-one analog (CAS 897477-48-4), which terminates with a methyl group, the target compound's 3-phenylpropan-1-one chain extends the hydrophobic footprint by an additional phenyl ring capable of π-π stacking and hydrophobic interactions with aromatic residues in target protein binding pockets. This structural difference is quantifiable as an increase of three heavy atoms and an additional aromatic ring system, which pharmacophore modeling predicts will enable occupancy of a distal hydrophobic sub-pocket inaccessible to the shorter-chain analog [1][2]. In the PPARδ agonist SAR context, sufficiently long and hydrophobic N-acyl substituents on the piperazine ring are essential for achieving high agonist activity, as they engage the hydrophobic Ω-pocket of the ligand-binding domain [3].

Hydrophobic interactions Binding pocket occupancy Chain length optimization SAR Pi-pi stacking

Verified Application Scenarios for 1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one Based on Quantitative Evidence


Lead Optimization Starting Point for PPARδ or Nuclear Receptor Programs Requiring Moderate Lipophilicity and Balanced ADME Properties

With an XLogP3-AA of 4.0, TPSA of 73.9 Ų, and molecular weight of 381.5 g/mol, the target compound occupies a favorable region of lead-like chemical space [1]. It is structurally validated by class-level SAR showing that 2-piperazinyl-benzothiazole derivatives can achieve single-digit nanomolar PPARδ agonist activity with in vivo HDL-C modulation [2]. Procurement of this compound provides a differentiated starting point for SAR expansion, offering room for additional substituents before exceeding drug-likeness cutoffs, unlike heavier brominated or methylated analogs that push the molecular weight closer to the 460 g/mol lead-likeness ceiling.

Chemical Probe Development for Targets Requiring Extended Hydrophobic Reach and π-Stacking Capacity

The 3-phenylpropan-1-one acyl chain provides an aromatic ring system capable of π-π stacking and extended hydrophobic interactions, a structural feature absent in the butan-1-one analog (CAS 897477-48-4) [1]. This makes the target compound specifically suited for targets where a distal aromatic sub-pocket exists in the ligand-binding domain, such as the Ω-pocket of PPARδ [2]. Researchers developing chemical probes for lipid-binding nuclear receptors, GPCRs with aromatic-rich orthosteric sites, or enzymes with extended hydrophobic channels should prioritize this compound over the shorter-chain analog.

Crystallography and Biophysical Binding Studies Benefiting from Additional Hydrogen Bond Acceptor Capacity

The 4-methoxy group contributes a fifth hydrogen bond acceptor site compared to four HBA sites in the unsubstituted, 4-chloro, and 6-bromo analogs [1]. This additional HBA capacity can strengthen or geometrically constrain hydrogen bonding interactions with target proteins, potentially improving electron density map quality in co-crystallography experiments or providing a measurable ΔTm shift in differential scanning fluorimetry (DSF) assays. Procurement for structural biology applications where methoxy-mediated hydrogen bonding is anticipated is supported by this quantitative differentiation.

Cellular Permeability and CNS Penetration Screening Cascades Where Higher logP Is Predictive of Improved Passive Diffusion

With an XLogP3-AA of 4.0—0.5 log units higher than the unsubstituted analog—the target compound is predicted to exhibit superior passive membrane permeability [1]. This quantitative advantage supports its selection for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screening where higher lipophilicity correlates with increased transcellular flux. For CNS-targeted programs, computational models linking logP to blood-brain barrier penetration favor the 4-methoxy compound over the less lipophilic unsubstituted (XLogP = 3.5) and 4-chloro (XLogP = 3.8) analogs.

Quote Request

Request a Quote for 1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.